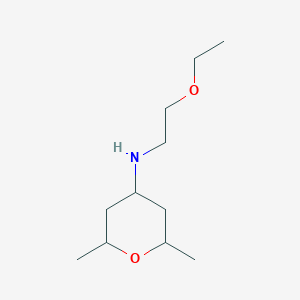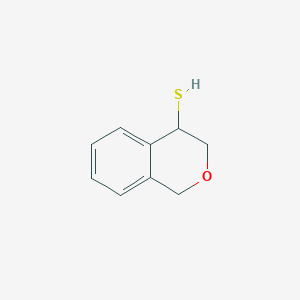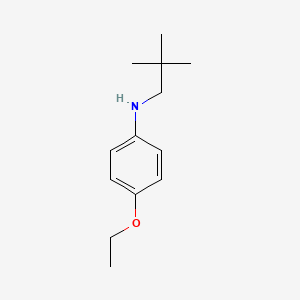
N-(2,2-dimethylpropyl)-4-ethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethylpropyl)-4-ethoxyaniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-4-ethoxyaniline typically involves the alkylation of 4-ethoxyaniline with 2,2-dimethylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium carbonate as a base in an appropriate solvent such as dimethylformamide or acetonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and dimethylpropyl groups direct the incoming electrophile to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
N-(2,2-Dimethylpropyl)-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2,2-dimethylpropyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(2,2-Dimethylpropyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2,2-Dimethylpropyl)-4-chloroaniline: Contains a chloro group instead of an ethoxy group.
N-(2,2-Dimethylpropyl)-4-nitroaniline: Contains a nitro group instead of an ethoxy group.
Uniqueness: N-(2,2-Dimethylpropyl)-4-ethoxyaniline is unique due to the presence of both the 2,2-dimethylpropyl and ethoxy groups, which confer specific chemical and physical properties
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
N-(2,2-dimethylpropyl)-4-ethoxyaniline |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-8-6-11(7-9-12)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI 键 |
NFZYTKHYZRDOPO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


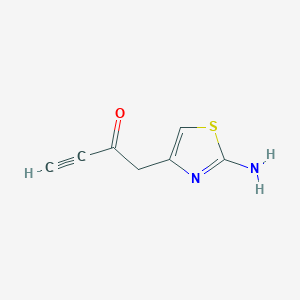
![(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B13224842.png)

![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13224859.png)
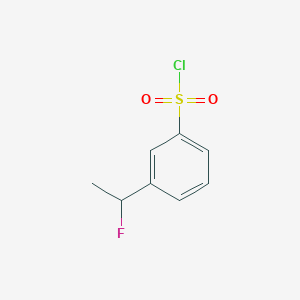
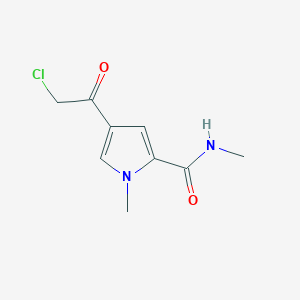


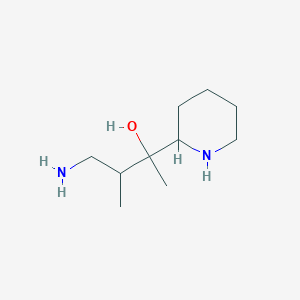

![Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13224914.png)
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)
